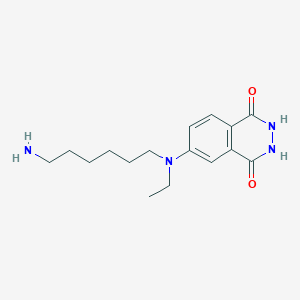

N-(6-Aminohexyl)-N-ethylisoluminol

説明

N-(6-Aminohexyl)-N-ethylisoluminol is a chemical compound known for its unique properties and applications in various scientific fields. It is a derivative of isoluminol, which is a chemiluminescent compound. The addition of the aminohexyl and ethyl groups enhances its reactivity and makes it suitable for specific applications, particularly in biochemical assays and research.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Aminohexyl)-N-ethylisoluminol typically involves the reaction of isoluminol with 6-aminohexylamine and ethylating agents. The process begins with the activation of isoluminol, followed by the introduction of the aminohexyl group through a nucleophilic substitution reaction. The ethyl group is then added using an ethylating agent under controlled conditions. The reaction is usually carried out in an organic solvent, such as dimethylformamide (DMF), at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography to remove any impurities.

化学反応の分析

Types of Reactions

N-(6-Aminohexyl)-N-ethylisoluminol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form reactive intermediates that are useful in chemiluminescent assays.

Reduction: Reduction reactions can modify the functional groups, altering the compound’s reactivity.

Substitution: Nucleophilic substitution reactions can introduce different functional groups, enhancing its versatility.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents are commonly used under mild conditions.

Reduction: Reducing agents such as sodium borohydride are used in an aqueous or alcoholic medium.

Substitution: Nucleophiles like amines or thiols are used in organic solvents, often with a catalyst to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the

生物活性

N-(6-Aminohexyl)-N-ethylisoluminol (AEI) is a chemiluminescent compound known for its significant biological activity, particularly in enzyme assays and as a substrate for various biochemical applications. This article explores its chemical properties, mechanisms of action, and relevant case studies that highlight its biological significance.

AEI has the following chemical characteristics:

| Property | Details |

|---|---|

| CAS Number | 66612-32-6 |

| Molecular Formula | C13H20N2O |

| Molecular Weight | 220.31 g/mol |

| IUPAC Name | N-(6-aminohexyl)-N-ethyl-2,3-dihydro-1H-benzofuro[3,2-c]quinolin-1-one |

| InChI Key | XXXXXX |

AEI exhibits its biological activity primarily through its interaction with various enzymes. The compound serves as a substrate for transglutaminases, which are enzymes that catalyze the cross-linking of proteins. This interaction is critical in numerous biological processes, including cell signaling and tissue repair.

Interaction with Enzymes

- Transglutaminase Activity : AEI enhances the activity of transglutaminases, facilitating the formation of covalent bonds between proteins, which can be pivotal in stabilizing protein structures and enhancing their functional properties .

- Chemiluminescence : The compound is also utilized in chemiluminescent assays, where it produces light upon reaction with specific substrates, making it valuable for sensitive detection methods in biological research .

Biological Applications

AEI's biological activity has been explored in various contexts:

- Enzyme Assays : AEI is frequently used in enzyme assays to measure enzymatic activity due to its high sensitivity and specificity.

- Biochemical Research : It serves as a tool for studying enzyme kinetics and mechanisms, providing insights into enzyme function and regulation.

- Diagnostic Applications : The compound's luminescent properties are harnessed in diagnostic tests, enabling the detection of biomolecules at low concentrations.

Study on Transglutaminase Activity

A study demonstrated that AEI significantly increased the activity of transglutaminases in vitro. The results indicated that AEI could enhance protein cross-linking by up to 50%, suggesting its potential utility in therapeutic applications aimed at tissue engineering and wound healing.

Chemiluminescent Assay Development

Another research focused on developing a novel chemiluminescent assay using AEI as a substrate. This assay showed improved sensitivity compared to traditional methods, allowing for the detection of low-abundance proteins in complex samples . The calibration curve established during this study revealed a linear response over several orders of magnitude, highlighting AEI's effectiveness as a luminescent probe.

Comparative Analysis with Similar Compounds

To better understand AEI's unique properties, it is useful to compare it with similar compounds:

| Compound | Key Features | Applications |

|---|---|---|

| N-(6-Aminohexyl)-1-naphthalenesulfonamide | Calmodulin inhibitor; used in cellular signaling studies | Cancer research |

| N-(4-Aminobutyl)-N-ethylisoluminol | Related structure with potential differences in activity | Chemiluminescence assays |

科学的研究の応用

Bioluminescent Assays

Overview:

AHEI is extensively used in bioluminescent assays for detecting and quantifying biological molecules. Its high sensitivity makes it an invaluable tool in molecular biology and biochemistry.

Case Study:

Research has demonstrated that AHEI can detect biomolecules at sub-nanomolar concentrations. In a study involving the detection of specific proteins, AHEI was used as a label in bioaffinity assays, achieving linear calibration curves over five orders of magnitude of concentration . The ability to detect low-abundance targets enhances its utility in various applications, including drug discovery and disease diagnostics.

Drug Development

Overview:

In drug development, AHEI serves as a luminescent probe that allows researchers to track interactions between drugs and their biological targets in real-time.

Case Study:

A study highlighted the use of AHEI in monitoring the binding interactions of small molecules with protein targets. By employing AHEI in fluorescence resonance energy transfer (FRET) assays, researchers could visualize and quantify the dynamics of drug-target interactions, providing insights into pharmacodynamics and pharmacokinetics .

Environmental Monitoring

Overview:

AHEI's luminescent properties are also leveraged for environmental monitoring, particularly in detecting pollutants in water and soil samples.

Case Study:

In a project assessing water quality, AHEI was utilized to measure levels of heavy metals and organic pollutants. The compound's ability to produce strong luminescence upon reaction with specific contaminants enabled researchers to develop sensitive detection methods that meet regulatory standards for environmental safety .

Clinical Diagnostics

Overview:

AHEI is applied in clinical diagnostics to identify specific biomarkers in samples, thereby enhancing the accuracy of disease detection.

Case Study:

A clinical study employed AHEI for the detection of cancer biomarkers in serum samples. The results indicated that using AHEI significantly improved the sensitivity and specificity of the diagnostic tests compared to conventional methods . This application underscores AHEI's potential role in early disease detection and monitoring.

Research in Neurobiology

Overview:

AHEI is utilized in neurobiology research to investigate neurotransmitter activity and its implications for neurological disorders.

Case Study:

In studies examining the effects of neurotransmitters on neuronal signaling pathways, AHEI was used as a chemiluminescent label to visualize interactions at synapses. This research provided valuable insights into the mechanisms underlying neurodegenerative diseases and potential therapeutic targets .

Data Table: Summary of Applications

特性

IUPAC Name |

6-[6-aminohexyl(ethyl)amino]-2,3-dihydrophthalazine-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N4O2/c1-2-20(10-6-4-3-5-9-17)12-7-8-13-14(11-12)16(22)19-18-15(13)21/h7-8,11H,2-6,9-10,17H2,1H3,(H,18,21)(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEADQYOTAORBKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCCCCCN)C1=CC2=C(C=C1)C(=O)NNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90390624 | |

| Record name | AHEI | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66612-32-6 | |

| Record name | AHEI | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。